4-(4-Nitrophenoxy)phenylboronic acid
Overview
Description
4-(4-Nitrophenoxy)phenylboronic acid: is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a nitrophenoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a halogenated phenylboronic acid derivative under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with a haloaromatic compound in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation and Reduction: The nitro group can undergo reduction to form an amino group, while the boronic acid group can be oxidized to a boronic ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or ethanol).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(4-Aminophenoxy)phenylboronic acid.
Scientific Research Applications
Chemistry: 4-(4-Nitrophenoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound’s boronic acid group allows it to form reversible covalent bonds with biological molecules, making it a potential candidate for drug development and biochemical research.
Mechanism of Action
The primary mechanism of action for 4-(4-Nitrophenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the haloaromatic compound, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the nitrophenoxy group, making it less reactive in certain coupling reactions.
4-Nitrophenylboronic acid: Contains a nitro group directly attached to the phenyl ring, which can influence its reactivity differently compared to 4-(4-Nitrophenoxy)phenylboronic acid.
Uniqueness: this compound is unique due to the presence of both a nitrophenoxy group and a boronic acid group, providing a combination of electronic and steric properties that can be fine-tuned for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAOUODGFHBSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674439 | |
Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-82-4 | |
Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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